

# S-23: A Technical Guide to its Tissue Selectivity and Function

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective androgen receptor modulator (SARM), S-23. It focuses on its tissue-selective anabolic and androgenic activities, its mechanism of action, and its potential as both a male contraceptive and a therapeutic agent for muscle and bone wasting conditions. The information presented is based on key preclinical studies.

## **Core Concepts: Anabolic and Androgenic Activity**

S-23 is a non-steroidal, orally bioavailable SARM that demonstrates high binding affinity to the androgen receptor (AR). Its primary characteristic is its tissue selectivity, exhibiting potent anabolic effects in muscle and bone while demonstrating antagonistic effects in the prostate. This selectivity profile makes it a compound of significant interest for therapeutic applications where muscle and bone growth are desired without the androgenic side effects associated with traditional anabolic steroids.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies on S-23.

Table 1: In Vitro Binding Affinity of S-23



| Compound                  | Ki (nM)     | Receptor          |
|---------------------------|-------------|-------------------|
| S-23                      | 1.8 ± 0.2   | Androgen Receptor |
| Dihydrotestosterone (DHT) | 0.43 ± 0.07 | Androgen Receptor |

Data from Jones, A. et al. (2009). The Ki value represents the inhibition constant, with a lower value indicating stronger binding affinity.

Table 2: In Vivo Effects of S-23 on Muscle and Prostate in Castrated Rats

| Treatment Group (mg/day)  | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) |
|---------------------------|--------------------------------|----------------------|
| Intact + Vehicle          | 321 ± 14                       | 467 ± 34             |
| Castrated + Vehicle       | 98 ± 5                         | 16 ± 2               |
| Castrated + S-23 (0.1 mg) | 201 ± 11                       | 25 ± 3               |
| Castrated + S-23 (0.3 mg) | 289 ± 12                       | 41 ± 5               |
| Castrated + S-23 (1.0 mg) | 398 ± 16                       | 95 ± 8               |

Data from Jones, A. et al. (2009). This table illustrates the dose-dependent anabolic effect of S-23 on muscle tissue while having a less pronounced effect on the prostate compared to intact controls.

Table 3: Effects of S-23 on Hormonal Parameters in Intact Male Rats

| Treatment Group (mg/day) | Luteinizing Hormone (LH) (ng/mL) | Follicle-Stimulating<br>Hormone (FSH) (ng/mL) |
|--------------------------|----------------------------------|-----------------------------------------------|
| Vehicle                  | 1.2 ± 0.2                        | 8.1 ± 1.1                                     |
| S-23 (0.1 mg)            | 0.3 ± 0.1                        | 2.5 ± 0.4                                     |
| S-23 (1.0 mg)            | < 0.1                            | < 0.5                                         |



Data from Jones, A. et al. (2009). The potent suppression of LH and FSH highlights the potential of S-23 as a male hormonal contraceptive.

Table 4: Effects of S-23 on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment Group                    | Femoral BMD (g/cm²) |
|------------------------------------|---------------------|
| Sham                               | 0.231 ± 0.004       |
| Ovariectomized + Vehicle           | 0.198 ± 0.003       |
| Ovariectomized + S-23 (0.1 mg/day) | 0.221 ± 0.005       |
| Ovariectomized + S-23 (0.5 mg/day) | 0.235 ± 0.004       |

Data from a study by Jones et al. indicates that S-23 can increase bone mineral density in a female rat model of postmenopausal bone loss, with higher doses restoring BMD to levels seen in non-ovariectomized rats.

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of S-23.

### In Vitro Androgen Receptor Binding Assay

This protocol determines the binding affinity of S-23 for the androgen receptor.

- Receptor Preparation: Cytosol from the ventral prostates of rats is prepared to serve as the source of the androgen receptor.
- Competitive Binding: A constant concentration of a radiolabeled androgen, such as [3H]mibolerone, is incubated with the receptor preparation.
- Incubation: Increasing concentrations of the unlabeled competitor compound (S-23 or a reference compound like DHT) are added to the incubation mixture.
- Separation: After incubation, bound and unbound radioligand are separated using a method like hydroxylapatite precipitation.



- Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

## **Animal Models for In Vivo Efficacy**

- 3.2.1 Castrated Male Rat Model (Anabolic and Androgenic Activity)
- Animal Model: Adult male rats are surgically castrated to remove the endogenous source of androgens. A sham-operated group serves as a control.
- Dosing: After a recovery period, animals are treated daily with S-23 at various doses or a
  vehicle control via oral gavage or subcutaneous injection. A group of intact, vehicle-treated
  rats is also included.
- Tissue Collection: At the end of the study period, animals are euthanized, and target tissues, including the levator ani muscle (a marker for anabolic activity) and the ventral prostate (a marker for androgenic activity), are carefully dissected and weighed.
- Data Analysis: The weights of the levator ani muscle and prostate are compared across treatment groups to assess the anabolic and androgenic effects of S-23.
- 3.2.2 Intact Male Rat Model (Hormonal Contraception)
- Animal Model: Sexually mature, intact male rats are used.
- Dosing: Animals are treated daily with S-23 at various doses or a vehicle control.
- Hormone Analysis: Blood samples are collected at specified time points. Serum levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
- Mating Studies: To assess contraceptive efficacy, treated male rats are cohabited with untreated, sexually mature female rats. The number of pregnancies and litter sizes are recorded.



#### 3.2.3 Ovariectomized Female Rat Model (Bone Health)

- Animal Model: Adult female rats are surgically ovariectomized to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.
- Dosing: Following a period to allow for bone loss to occur, animals are treated daily with S-23 at various doses or a vehicle control.
- Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar vertebrae is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DEXA).
- Bone Turnover Markers: Serum or urine may be collected to measure biomarkers of bone formation (e.g., procollagen type I N-terminal propertide, P1NP) and bone resorption (e.g., C-terminal telopeptide of type I collagen, CTX).

## **Signaling Pathways and Workflows**

The following diagrams illustrate the mechanism of action and experimental workflows associated with S-23.



Click to download full resolution via product page

Caption: S-23 signaling pathway in anabolic tissues like muscle and bone.





Click to download full resolution via product page

Caption: Mechanism of S-23 induced male contraception via HPG axis suppression.





Click to download full resolution via product page

Caption: Experimental workflow for assessing anabolic and androgenic activity.



 To cite this document: BenchChem. [S-23: A Technical Guide to its Tissue Selectivity and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680387#s-23-sarm-tissue-selectivity-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com